trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is an intriguing compound that combines the structural elements of benzotriazine and cyclohexanecarboxylic acid. This compound is recognized for its versatility in various scientific domains, such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes
The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. A common approach includes:
Formation of Benzotriazine Core: : Starting with the precursor 1,2-phenylenediamine, which undergoes cyclization with formic acid to yield the 4-oxo-1,2,3-benzotriazine structure.
Alkylation: : The benzotriazine core is then alkylated using a suitable alkyl halide to introduce the 4-methyl group.
Cyclohexane Derivation: : The resulting intermediate is subsequently reacted with cyclohexane derivatives under specific conditions to attach the cyclohexanecarboxylic acid moiety.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. This includes fine-tuning reaction conditions such as temperature, solvent choice, and catalyst presence to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can undergo oxidation reactions, where specific oxidizing agents convert it to higher oxidation states.
Reduction: : It can be reduced using appropriate reducing agents, altering its functional groups to more reduced forms.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the benzotriazine or cyclohexanecarboxylic acid ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include halogens for halogenation or Grignard reagents for alkylation.
Major Products Formed
The reactions yield a variety of derivatives, such as hydroxylated or halogenated forms, depending on the reagents and conditions employed.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in creating more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.
Medicine
In the medical field, it has potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Industrially, it finds applications in the synthesis of advanced materials and as a precursor in the manufacture of various chemicals.
Mechanism of Action
Molecular Targets and Pathways
Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid interacts with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to these targets, altering their activity or function. The pathways involved can include inhibition of specific enzymes or modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Unique Attributes
What sets trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid apart from similar compounds is its distinctive combination of benzotriazine and cyclohexanecarboxylic acid moieties. This dual structural element grants it unique reactivity and biological activity.
List of Similar Compounds
**4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoic acid
**4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclopentanecarboxylic acid
Benzotriazinyl derivatives with varying alkyl substituents
Each of these related compounds shares some structural features with this compound but differs in specific substituents or ring structures, affecting their respective properties and applications.
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQKNZCDGPEWJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.